3-((2S)Pyrrolidin-2-YL)-4-methoxybenzoic acid
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Overview
Description
3-((2S)Pyrrolidin-2-YL)-4-methoxybenzoic acid is a compound that features a pyrrolidine ring attached to a methoxybenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2S)Pyrrolidin-2-YL)-4-methoxybenzoic acid typically involves the construction of the pyrrolidine ring followed by its functionalization. One common approach is to start with a suitable precursor, such as a substituted benzaldehyde, and then perform a series of reactions to introduce the pyrrolidine ring and the methoxy group. The reaction conditions often involve the use of catalysts and specific reagents to ensure the desired stereochemistry and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-((2S)Pyrrolidin-2-YL)-4-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a corresponding aldehyde or carboxylic acid, while reduction of the carboxylic acid group can produce an alcohol .
Scientific Research Applications
3-((2S)Pyrrolidin-2-YL)-4-methoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study the effects of pyrrolidine-containing compounds on biological systems.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-((2S)Pyrrolidin-2-YL)-4-methoxybenzoic acid involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes or receptors, modulating their activity. The methoxybenzoic acid moiety can also contribute to the compound’s overall biological activity by interacting with different molecular pathways .
Comparison with Similar Compounds
Similar Compounds
3-((2S)Pyrrolidin-2-YL)-4-hydroxybenzoic acid: Similar structure but with a hydroxy group instead of a methoxy group.
3-((2S)Pyrrolidin-2-YL)-4-ethoxybenzoic acid: Similar structure but with an ethoxy group instead of a methoxy group.
3-((2S)Pyrrolidin-2-YL)-4-methylbenzoic acid: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
The uniqueness of 3-((2S)Pyrrolidin-2-YL)-4-methoxybenzoic acid lies in its specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of the methoxy group can influence the compound’s reactivity and interactions with molecular targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-methoxy-3-[(2S)-pyrrolidin-2-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-16-11-5-4-8(12(14)15)7-9(11)10-3-2-6-13-10/h4-5,7,10,13H,2-3,6H2,1H3,(H,14,15)/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAEBMJBEJVNKKB-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)C2CCCN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)O)[C@@H]2CCCN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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